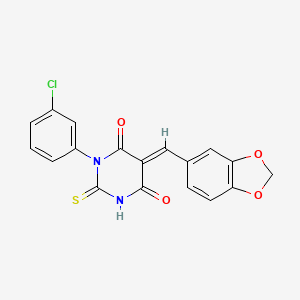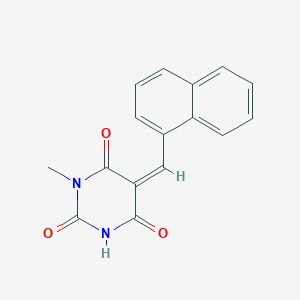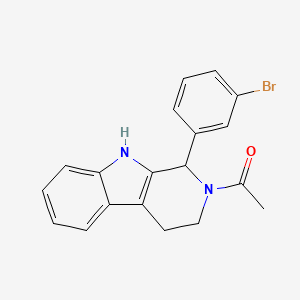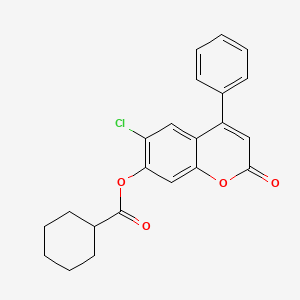![molecular formula C18H16ClNO3 B4974616 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone, also known as CPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP is a derivative of the naturally occurring compound γ-butyrolactone and is structurally similar to the neurotransmitter γ-hydroxybutyrate (GHB). CPP has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone is not fully understood, but it is thought to act on the GABAergic system in the brain. 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been shown to increase the release of GABA, an inhibitory neurotransmitter, which can lead to a decrease in neuronal activity and a reduction in inflammation.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and sedative properties. 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has also been shown to enhance memory and cognitive function, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. However, 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone is also known to be unstable in solution, which can make it difficult to work with in lab settings.
Orientations Futures
There are many potential future directions for research on 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone, including its use as a treatment for neurological disorders such as Alzheimer's disease and its potential as an anti-inflammatory agent. Other areas of research that could be explored include the development of more stable forms of 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone for use in lab experiments and the investigation of its potential as a treatment for addiction and other mental health disorders.
Méthodes De Synthèse
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenyl chloroacetate. This intermediate is then reacted with γ-butyrolactone in the presence of a base catalyst to form 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone.
Applications De Recherche Scientifique
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research that have been explored include its use as an anti-inflammatory agent, its potential as a treatment for alcohol addiction, and its ability to enhance memory and cognitive function.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenoxy)acetyl]-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-14-6-8-15(9-7-14)23-12-18(22)20-16(10-11-17(20)21)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHLUQZKVLXAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)acetyl]-5-phenylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)

![1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4974554.png)


![1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4974560.png)



![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)
![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)
![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)